![molecular formula C14H19N3O B12506260 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Métodos De Preparación
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions typically involve the use of formaldehyde and a secondary amine in the presence of an acid catalyst. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile involves its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine . The compound acts as an antagonist, blocking the activation of these receptors and thereby modulating physiological responses such as smooth muscle contraction in blood vessels and the lower urinary tract .
Comparación Con Compuestos Similares
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
These compounds share structural similarities and target the same receptors, but this compound may exhibit unique pharmacokinetic properties and receptor binding affinities that make it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-[4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3 |
Clave InChI |
AONMLCHOWRQVMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCNC(C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


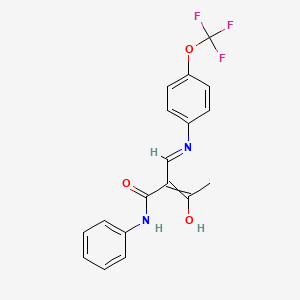
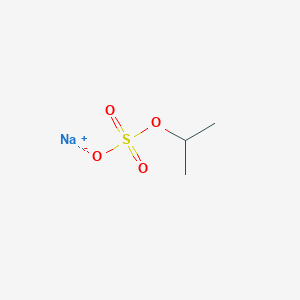
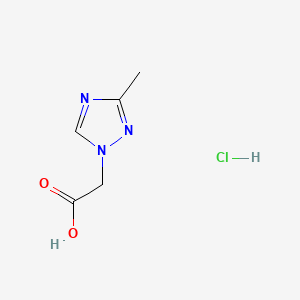
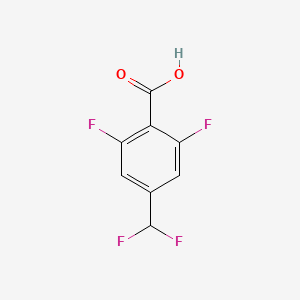
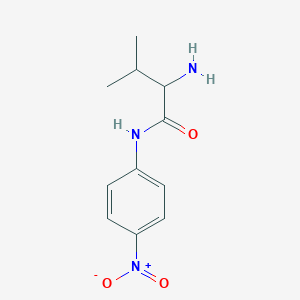
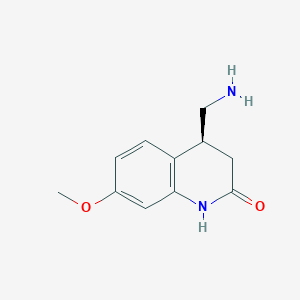
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
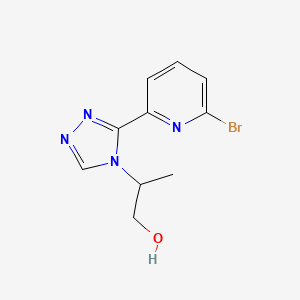
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
